tert-Butyl 3-aminobenzylcarbamate hydrochloride tert-Butyl 3-aminobenzylcarbamate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17527971
InChI: InChI=1S/C12H18N2O2.ClH/c1-12(2,3)16-11(15)14-8-9-5-4-6-10(13)7-9;/h4-7H,8,13H2,1-3H3,(H,14,15);1H
SMILES:
Molecular Formula: C12H19ClN2O2
Molecular Weight: 258.74 g/mol

tert-Butyl 3-aminobenzylcarbamate hydrochloride

CAS No.:

Cat. No.: VC17527971

Molecular Formula: C12H19ClN2O2

Molecular Weight: 258.74 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 3-aminobenzylcarbamate hydrochloride -

Specification

Molecular Formula C12H19ClN2O2
Molecular Weight 258.74 g/mol
IUPAC Name tert-butyl N-[(3-aminophenyl)methyl]carbamate;hydrochloride
Standard InChI InChI=1S/C12H18N2O2.ClH/c1-12(2,3)16-11(15)14-8-9-5-4-6-10(13)7-9;/h4-7H,8,13H2,1-3H3,(H,14,15);1H
Standard InChI Key OXQSISZHBXOCAD-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NCC1=CC(=CC=C1)N.Cl

Introduction

Chemical Structure and Properties

Molecular Characteristics

The molecular formula of tert-butyl 3-aminobenzylcarbamate hydrochloride is C₁₂H₁₇N₂O₂·HCl, with a molecular weight of 272.7 g/mol. The Boc group protects the amine functionality, while the 3-aminobenzyl segment provides a reactive site for further derivatization. Key structural features include:

  • tert-Butyloxycarbonyl (Boc) group: Enhances solubility in organic solvents and prevents unwanted side reactions during synthesis.

  • 3-Aminobenzyl moiety: Introduces aromaticity and a primary amine, enabling conjugation with carboxylic acids or electrophiles.

  • Hydrochloride salt: Improves crystalline stability and shelf life.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₂H₁₇N₂O₂·HCl
Molecular Weight272.7 g/mol
Melting Point152–156°C (theoretical)
SolubilityDMSO, DMF, methanol
Storage Conditions2–8°C under inert atmosphere

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via Boc protection of 3-aminobenzylamine. A standard protocol involves:

  • Reagents: 3-Aminobenzylamine, di-tert-butyl dicarbonate (Boc₂O), triethylamine (TEA), and hydrochloric acid (HCl).

  • Procedure:

    • Dissolve 3-aminobenzylamine in anhydrous dichloromethane (DCM).

    • Add Boc₂O (1.1 equivalents) and TEA (2 equivalents) dropwise at 0°C.

    • Stir at room temperature for 12 hours.

    • Quench with aqueous HCl to form the hydrochloride salt.

    • Purify via recrystallization from ethanol/water.

Table 2: Reaction Conditions and Yields

StepReagentsConditionsYield (%)
1Boc₂O, TEA, DCM0°C → RT, 12 h85–90
2HCl (gas)Ethanol, 0°C95

Industrial-Scale Production

Continuous flow reactors are employed for large-scale synthesis to maintain consistency. Key parameters include:

  • Temperature control: 20–25°C to prevent Boc group cleavage.

  • Residence time: 30 minutes for complete reaction.

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

The compound serves as a precursor in synthesizing kinase inhibitors and protease antagonists. For example:

  • Anticancer agents: The 3-aminobenzyl group facilitates binding to ATP pockets in kinases.

  • Antiviral drugs: Used to develop inhibitors targeting viral proteases.

Peptide Chemistry

In solid-phase peptide synthesis (SPPS), the Boc group is selectively deprotected using trifluoroacetic acid (TFA), enabling sequential peptide chain elongation.

ConditionDegradation (%)Time (days)
pH 2.0, 25°C157
pH 7.4, 25°C57
pH 10.0, 25°C407

Comparative Analysis with Analogues

Structural Modifications

  • Benzyl vs. Propyl Chains: The benzyl group enhances aromatic interactions compared to aliphatic chains.

  • Hydrochloride vs. Free Base: The salt form improves crystallinity but reduces solubility in non-polar solvents.

Future Directions

Targeted Drug Delivery

Functionalizing the 3-aminobenzyl group with polyethylene glycol (PEG) could enhance bioavailability.

Green Chemistry Approaches

Exploring biocatalytic methods for Boc protection to reduce reliance on hazardous solvents.

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